1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
The compound “1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a bicyclic heterocyclic compound . This moiety is connected to a piperazine ring via an ethanone linker .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied . The synthetic strategies often involve multi-step reactions and the use of various reagents. The synthesis methods are typically systematized according to the method used to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-yl moiety, a piperazine ring, and an ethanone linker . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its substrates . This results in a disruption of the cell cycle progression, leading to the induction of apoptosis within the cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, causing the cells to arrest in the G1 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound is effective at inhibiting the growth of these cancer cells.
Biochemical Analysis
Biochemical Properties
The compound 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one has been shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme in the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines . It has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This compound has also shown moderate activity against HepG-2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CDK2 . This compound binds to the active site of CDK2, leading to the inhibition of the enzyme . This results in cell cycle arrest and apoptosis induction within cells .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on CDK2, it is likely that this compound could have long-term effects on cellular function .
Properties
IUPAC Name |
1-[4-[4-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-16(28)26-11-9-25(10-12-26)6-2-3-13-29-17-4-7-27(8-5-17)20-18-14-23-24-19(18)21-15-22-20/h14-15,17H,4-13H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUNEFFCBGYXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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